PD-1/PD-L1-IN-42

PD-1/PD-L1 inhibitor peptide inhibitor HTRF assay

PD-1/PD-L1-IN-42 (also designated Compound B8.4) is a synthetic 15‑amino‑acid peptide (H₂N‑TRSPICYQIIDYKFN‑OH) that acts as a direct inhibitor of the protein–protein interaction between programmed cell death‑1 (PD‑1) and its ligand PD‑L1. Unlike monoclonal antibodies or small‑molecule scaffolds, B8.4 was developed through structure‑guided phage‑display engineering coupled with computational optimization, binding to PD‑1 with an equilibrium dissociation constant (Kd) of 0.1 μM and disrupting PD‑1/PD‑L1 complex formation with a half‑maximal effective concentration (EC₅₀) of 0.1 μM.

Molecular Formula C85H129N21O24S
Molecular Weight 1861.1 g/mol
Cat. No. B12372596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1-IN-42
Molecular FormulaC85H129N21O24S
Molecular Weight1861.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N
InChIInChI=1S/C85H129N21O24S/c1-8-43(4)67(104-78(123)62-22-17-35-106(62)83(128)60(41-107)101-71(116)53(21-16-34-92-85(90)91)95-79(124)66(89)46(7)108)81(126)102-61(42-131)77(122)98-57(38-49-25-29-51(110)30-26-49)74(119)94-54(31-32-63(87)111)72(117)103-69(45(6)10-3)82(127)105-68(44(5)9-2)80(125)99-58(40-65(113)114)76(121)97-56(37-48-23-27-50(109)28-24-48)73(118)93-52(20-14-15-33-86)70(115)96-55(36-47-18-12-11-13-19-47)75(120)100-59(84(129)130)39-64(88)112/h11-13,18-19,23-30,43-46,52-62,66-69,107-110,131H,8-10,14-17,20-22,31-42,86,89H2,1-7H3,(H2,87,111)(H2,88,112)(H,93,118)(H,94,119)(H,95,124)(H,96,115)(H,97,121)(H,98,122)(H,99,125)(H,100,120)(H,101,116)(H,102,126)(H,103,117)(H,104,123)(H,105,127)(H,113,114)(H,129,130)(H4,90,91,92)/t43-,44-,45-,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-,69-/m0/s1
InChIKeySHLICGSPEYTXGG-UDPVMFHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-1/PD-L1-IN-42 (B8.4): A Sequence-Defined Peptide Blocker of the PD-1/PD-L1 Immune Checkpoint for Cancer Immunotherapy Research


PD-1/PD-L1-IN-42 (also designated Compound B8.4) is a synthetic 15‑amino‑acid peptide (H₂N‑TRSPICYQIIDYKFN‑OH) that acts as a direct inhibitor of the protein–protein interaction between programmed cell death‑1 (PD‑1) and its ligand PD‑L1 [1]. Unlike monoclonal antibodies or small‑molecule scaffolds, B8.4 was developed through structure‑guided phage‑display engineering coupled with computational optimization, binding to PD‑1 with an equilibrium dissociation constant (Kd) of 0.1 μM and disrupting PD‑1/PD‑L1 complex formation with a half‑maximal effective concentration (EC₅₀) of 0.1 μM [1]. The compound is intended for use as a pharmacological tool in cancer immunotherapy research.

Why PD‑1/PD‑L1‑IN‑42 Cannot Be Replaced by Other PD‑1/PD‑L1 Inhibitors Without Quantitative Validation


PD‑1/PD‑L1 inhibitors encompass diverse chemical classes—peptides, macrocycles, biphenyl‑based small molecules, and antibodies—that differ fundamentally in their binding epitopes, target selectivity (PD‑1 vs. PD‑L1), residence time, and downstream functional effects [1]. Even within the peptide class, minor sequence alterations can drastically change affinity and blocking efficacy, as demonstrated by the B8 variant series in which B8.4 was the most potent member [1]. Generic substitution therefore risks selecting a compound that matches nominal target annotation but fails to recapitulate the specific binding mode, potency, or cellular activity required for a given experimental model. The quantitative evidence below defines the measurable properties that differentiate PD‑1/PD‑L1‑IN‑42 from its closest comparators.

PD‑1/PD‑L1‑IN‑42: Head‑to‑Head Quantitative Differentiation Against Comparator PD‑1/PD‑L1 Inhibitors


PD‑1/PD‑L1 Blockade Potency: Direct Within‑Study Comparison of B8.4 vs. PL120131

In a homogeneous time‑resolved fluorescence (HTRF) assay measuring disruption of the human PD‑1/PD‑L1 interaction, B8.4 (PD‑1/PD‑L1‑IN‑42) displayed an EC₅₀ of 0.1 μM and exceeded the blocking efficiency of the known peptide inhibitor PL120131, which served as the internal reference control [1]. The exact EC₅₀ of PL120131 was not separately tabulated in the publicly available abstract; however, the authors explicitly state that B8.4 ‘outperformed’ PL120131 [1].

PD-1/PD-L1 inhibitor peptide inhibitor HTRF assay

PD‑1 Binding Affinity: B8.4 Exhibits Nanomolar‑Range Kd That Matches Its Functional EC₅₀

Biolayer interferometry (BLI) measurements revealed that B8.4 binds to recombinant human PD‑1 with an equilibrium dissociation constant (Kd) of 0.1 μM, a value that coincides with its functional EC₅₀ for disrupting PD‑1/PD‑L1 complexes [1]. This concordance suggests that the functional blockade is stoichiometrically driven by target engagement rather than by allosteric or avidity‑based mechanisms that can confound interpretation of cellular assays.

PD-1 binding affinity biolayer interferometry

Within‑Series Optimization: B8.4 is the Most Potent Variant Among Five Rationally Designed Peptide Analogs

The parental peptide B8 was subjected to computation‑aided optimization yielding five variants (B8.1–B8.5). Among these, B8.4 displayed the greatest attenuation of PD‑1/PD‑L1 interaction [1]. Although the study does not tabulate full EC₅₀ values for all variants, the rank‑order finding confirms that the TRSPICYQIIDYKFN sequence represents the local activity maximum within this chemical series.

structure-activity relationship peptide engineering PD-1/PD-L1

Distinct Molecular Class: Peptide Scaffold Offers Different Pharmacological Properties than Small‑Molecule PD‑L1 Inhibitors

PD‑1/PD‑L1‑IN‑42 is a 15‑residue linear peptide that binds to PD‑1, whereas clinically evaluated small‑molecule inhibitors such as INCB086550 (IC₅₀ ≤ 10 nM), evixapodlin, and MAX‑10181 target PD‑L1 and induce its dimerization and internalization . The difference in target subunit (PD‑1 vs. PD‑L1) and binding mechanism (competitive blockade vs. induced internalization) means that the two classes elicit distinct downstream effects on PD‑L1 surface expression and may differentially affect PD‑L1‑mediated reverse signaling.

peptide therapeutics small molecule comparison binding mode

Optimal Use Cases for PD‑1/PD‑L1‑IN‑42 Based on Verified Differentiation Evidence


Mechanistic Studies Requiring a Defined, High‑Potency Peptide Blocker of PD‑1 Without PD‑L1 Internalization

When the experimental goal is to block PD‑1/PD‑L1 interaction while maintaining native PD‑L1 surface expression (e.g., for investigating PD‑L1 reverse signaling or for combination with anti‑PD‑L1 antibody‑drug conjugates), PD‑1/PD‑L1‑IN‑42 provides a competitive PD‑1‑targeted blockade with EC₅₀ = 0.1 μM and Kd = 0.1 μM [1]. This mechanism contrasts with PD‑L1‑binding small molecules that trigger receptor internalization .

Structure–Activity Relationship (SAR) Studies Centered on the B8 Peptide Series

For laboratories developing peptide‑based PD‑1/PD‑L1 antagonists, B8.4 serves as the reference compound representing the local activity maximum within the B8 series [1]. Its defined sequence and quantitative activity data enable systematic modification of individual residues to map pharmacophore requirements.

In‑Vitro T‑Cell Activation Assays Where Peptide‑Class PD‑1 Blockade is Preferred Over Antibody‑Based Blockade

In co‑culture models of T‑cell and tumor cell interaction, antibody‑based checkpoint inhibitors can introduce Fc‑receptor‑mediated confounding effects. PD‑1/PD‑L1‑IN‑42, as a non‑antibody peptide, eliminates Fc‑domain artifacts and can be used to isolate the effect of PD‑1/PD‑L1 blockade alone [1].

Benchmarking Novel PD‑1/PD‑L1 Inhibitors in Biochemical and Biophysical Assays

With its well‑characterized EC₅₀ (0.1 μM) and Kd (0.1 μM) against human PD‑1 [1], PD‑1/PD‑L1‑IN‑42 can serve as a reference inhibitor in HTRF, BLI, or ELISA‑based screening cascades, enabling direct potency comparisons with newly discovered compounds.

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